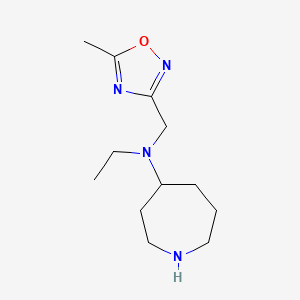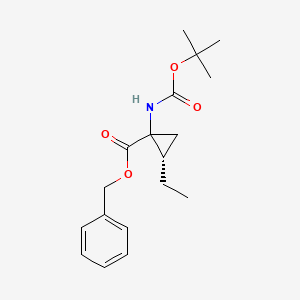
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an ethyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the cyclopropane ring through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, which is crucial for subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using acidic conditions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopropane ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating its incorporation into larger molecular frameworks .
相似化合物的比较
Similar Compounds
(2S)-3-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but with a propanoic acid moiety instead of a cyclopropane ring.
(S)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid: Another similar compound with a propanoic acid structure.
Uniqueness
Benzyl (2S)-1-((tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecular architectures that are not easily accessible with other compounds.
属性
分子式 |
C18H25NO4 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
benzyl (2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-5-14-11-18(14,19-16(21)23-17(2,3)4)15(20)22-12-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,19,21)/t14-,18?/m0/s1 |
InChI 键 |
GOBGHHGEGNHPAP-PIVQAISJSA-N |
手性 SMILES |
CC[C@H]1CC1(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
规范 SMILES |
CCC1CC1(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


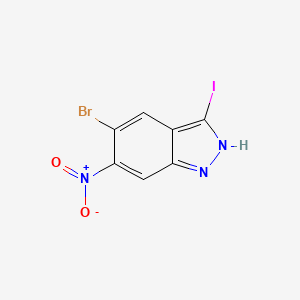
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

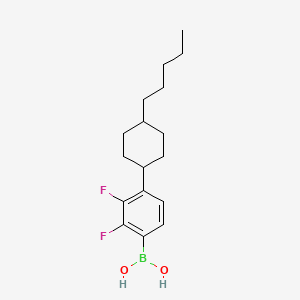
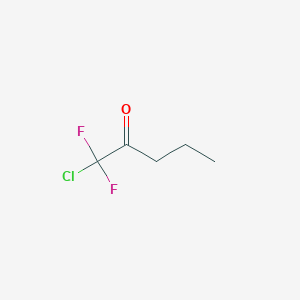

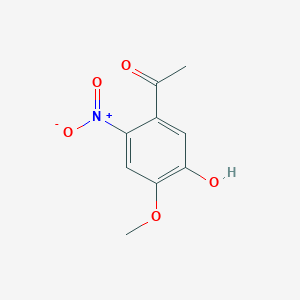
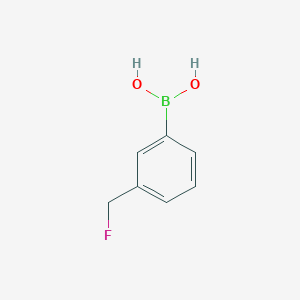
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)
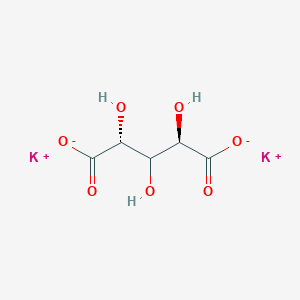
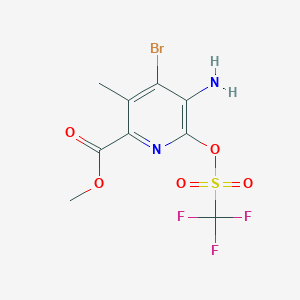
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)
